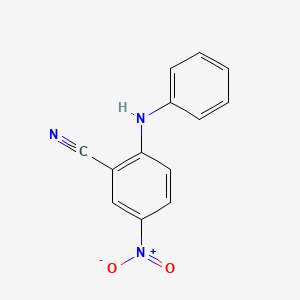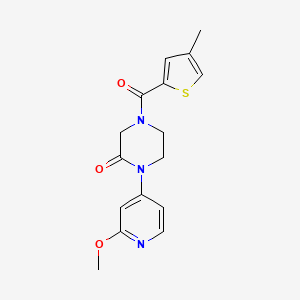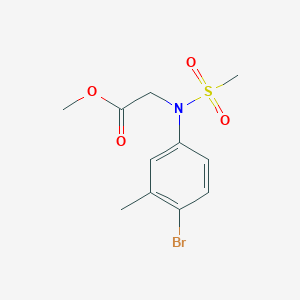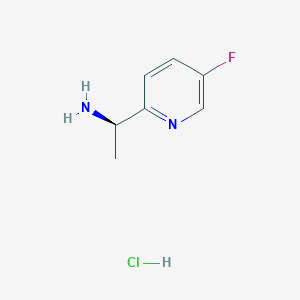![molecular formula C21H24N4O2 B2853500 3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide CAS No. 862810-64-8](/img/structure/B2853500.png)
3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide is a synthetic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This class of compounds has garnered significant attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopentyl group, an imidazo[1,2-a]pyrimidine moiety, and a methoxyphenyl group, making it a complex and intriguing molecule for scientific research.
作用機序
Target of Action
The compound, 3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide, is a novel derivative of imidazo[1,2-a]pyrimidine . It has been identified as a potential covalent inhibitor, specifically targeting the KRAS G12C mutation . This mutation is commonly found in various types of cancers, making it a significant target for anticancer therapies .
Mode of Action
The compound acts as a covalent inhibitor , binding irreversibly to its target . This irreversible binding is facilitated by the compound’s unique structure, which allows it to form a covalent bond with the KRAS G12C mutation . The compound’s interaction with its target leads to the inhibition of the KRAS G12C mutation, thereby potentially halting the progression of cancer .
Biochemical Pathways
The compound’s action primarily affects the KRAS pathway . The KRAS protein plays a crucial role in cell signaling pathways that control cell growth and division . By inhibiting the KRAS G12C mutation, the compound disrupts these pathways, potentially leading to a decrease in cancer cell proliferation .
Pharmacokinetics
As a covalent inhibitor, it is expected to have a long-lasting effect due to its irreversible binding to its target
Result of Action
The compound’s action results in the inhibition of the KRAS G12C mutation . This inhibition disrupts cell signaling pathways that control cell growth and division, potentially leading to a decrease in cancer cell proliferation . This suggests that the compound could be a potent anticancer agent, particularly for cancers associated with the KRAS G12C mutation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors These may include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes.
準備方法
The synthesis of 3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the methoxyphenyl group: This step often involves a palladium-catalyzed coupling reaction, such as the Suzuki reaction, to attach the methoxyphenyl group to the imidazo[1,2-a]pyrimidine core.
Attachment of the cyclopentyl group: This can be done through alkylation reactions, where the cyclopentyl group is introduced using an alkyl halide in the presence of a base.
Formation of the propanamide moiety:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, where the methoxy group can be replaced with other substituents using appropriate reagents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学的研究の応用
3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions, particularly in the context of its potential therapeutic effects.
Medicine: Due to its structural complexity and biological activity, this compound is of interest in drug discovery and development, particularly for its potential use as an anticancer, antiviral, or anti-inflammatory agent.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical products, including pharmaceuticals and agrochemicals.
類似化合物との比較
3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.
Imidazo[1,2-a]pyrimidine derivatives: Other derivatives in this class may have different substituents at various positions, affecting their chemical reactivity and biological properties.
Cyclopentyl-containing compounds: Compounds with a cyclopentyl group may exhibit similar steric and electronic effects, influencing their chemical behavior and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
特性
IUPAC Name |
3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-19-9-8-16(18-14-25-12-4-11-22-21(25)24-18)13-17(19)23-20(26)10-7-15-5-2-3-6-15/h4,8-9,11-15H,2-3,5-7,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAUCQULKGXJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-N,N-dimethylaniline](/img/structure/B2853418.png)





![N-(4-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2853428.png)
![3-(4-methanesulfonylphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}propanamide](/img/structure/B2853429.png)
![3-Fluoro-4-[(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2853434.png)

![N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2853436.png)
![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2853437.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2853440.png)
